N-{(1Z)-1-(furan-2-yl)-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide
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Overview
Description
N-{(1Z)-1-(furan-2-yl)-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxyethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1Z)-1-(furan-2-yl)-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide typically involves multiple steps:
Formation of the Furan-2-yl Intermediate: This step involves the preparation of a furan-2-yl derivative through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Amination: The furan-2-yl intermediate is then reacted with 2-methoxyethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Condensation Reaction: The final step involves the condensation of the aminated intermediate with 4-methylbenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles like sodium hydride (NaH) or Grignard reagents.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: NaH, Grignard reagents
Major Products
Oxidation: Furan epoxides
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In organic chemistry, N-{(1Z)-1-(furan-2-yl)-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its amide and furan functionalities. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the furan ring and amide bond makes it a candidate for drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of N-{(1Z)-1-(furan-2-yl)-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions, while the amide bond can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{(1Z)-1-(furan-2-yl)-3-[(2-ethoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide
- N-{(1Z)-1-(furan-2-yl)-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-chlorobenzamide
Uniqueness
Compared to similar compounds, N-{(1Z)-1-(furan-2-yl)-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide is unique due to the presence of the methoxyethyl group, which can influence its solubility and reactivity. Additionally, the 4-methylbenzamide moiety can affect its binding affinity and specificity towards biological targets, making it a distinct candidate for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C18H20N2O4 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[(Z)-1-(furan-2-yl)-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C18H20N2O4/c1-13-5-7-14(8-6-13)17(21)20-16(12-15-4-3-10-24-15)18(22)19-9-11-23-2/h3-8,10,12H,9,11H2,1-2H3,(H,19,22)(H,20,21)/b16-12- |
InChI Key |
SQWPGYJOCDKFLK-VBKFSLOCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCCOC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCOC |
Origin of Product |
United States |
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